N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride

Anticonvulsant Screening Piperazine SAR Chemical Tool Compound

This unsubstituted piperazine-acetamide dihydrochloride serves as a critical minimalist probe for CNS receptor selectivity studies. Unlike 4‑phenylpiperazine analogs, its clean scaffold allows dissection of the basic amine and ethylene linker contributions to D₂ and 5‑HT₁A binding. Use as a baseline in anticonvulsant MES/6 Hz screening or as a versatile building block for focused library synthesis via N‑alkylation/arylation. Ensure experimental reproducibility: avoid substituent‑swap confounds by insisting on this exact dihydrochloride salt.

Molecular Formula C14H23Cl2N3O
Molecular Weight 320.3 g/mol
Cat. No. B7843212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride
Molecular FormulaC14H23Cl2N3O
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)CCN2CCNCC2.Cl.Cl
InChIInChI=1S/C14H21N3O.2ClH/c1-12(18)16-14-4-2-13(3-5-14)6-9-17-10-7-15-8-11-17;;/h2-5,15H,6-11H2,1H3,(H,16,18);2*1H
InChIKeyCFDHEVHAGSCERQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride – Structural Baseline and Compound-Class Context


N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride (CAS 179534-85-1 free base) is a synthetic piperazine-acetamide conjugate comprising a 4‑(2‑piperazin-1-ylethyl)phenyl core carrying an N‑acetyl substitution . The compound belongs to the broader chemical class of piperazin‑1‑yl‑phenylacetamides, a scaffold that has been explored for central nervous system applications, particularly as precursors to anticonvulsant and dopaminergic/serotonergic agents [1]. The dihydrochloride salt is typically supplied as a research‑grade intermediate with ≥95% purity.

Why N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride Cannot Be Replaced by a Generic In‑Class Analog


Piperazine‑acetamide derivatives are notoriously sensitive to minor structural modifications; even subtle changes in the N‑aryl substituent or the length of the ethylene spacer can invert selectivity between dopamine D₂ and serotonin 5‑HT₁A receptors, as demonstrated for close analogs where a 4‑phenyl‑piperazine core was critical for dual activity [1]. Furthermore, anticonvulsant efficacy in the maximal electroshock (MES) model varies non‑linearly with substituent pattern, with some chloro‑anilide congeners being completely inactive while trifluoromethyl analogs show potent protection [2]. Consequently, swapping the target compound—which retains an unsubstituted piperazine and a para‑acetamide‑phenylethyl motif—for a seemingly similar phenylpiperazine or alkyl‑piperazine analog would be predicted to yield divergent pharmacodynamic and ADME profiles, undermining experimental reproducibility and compound‑selection decisions.

Quantitative Differentiation Evidence for N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride


Limited Availability of Direct Comparative Data for the Free Piperazine Acetamidophenylethyl Scaffold

A systematic search of primary literature, patents, and authoritative databases identified no published study that directly compares N-(4-(2-(piperazin-1-yl)ethyl)phenyl)acetamide (or its dihydrochloride) with a structurally defined analog under identical experimental conditions. The closest class-level evidence comes from a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides, where the most potent derivative (compound 20, 3‑trifluoromethyl anilide) showed protection in the mouse maximal electroshock (MES) model with an ED₅₀ of 32.08 mg/kg (i.p.) and activity in the 6 Hz psychomotor seizure model, whereas the corresponding 3‑chloro anilide analogs were inactive [1]. Because the present compound lacks the 4‑phenyl substituent on the piperazine ring and the N‑phenyl acetamide moiety, direct extrapolation of these quantitative values is not scientifically valid. The available evidence therefore does not permit a numerical head‑to‑head differentiation claim.

Anticonvulsant Screening Piperazine SAR Chemical Tool Compound

Application Scenarios Where N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride Provides Scientific Value


Chemical Probe for Exploring the Role of the Free Piperazine Motif in CNS Target Engagement

The compound’s unsubstituted piperazine ring offers a distinct pharmacophore compared to the widely studied 4‑phenylpiperazine analogs. It can serve as a minimalist probe to dissect the contribution of the basic amine and the ethylene linker to receptor binding at dopamine D₂ and serotonin 5‑HT₁A receptors, for which SAR data on analogous N‑aryl‑piperazine‑acetamides already exist [1]. Using this compound in comparative binding assays would help establish whether the 4‑phenyl group is obligatory for affinity or whether the simpler scaffold retains intrinsic activity.

Reference Scaffold for Anticonvulsant Screening in MES and 6 Hz Models

Given that closely related N‑phenyl‑2‑(4‑phenylpiperazin‑1‑yl)acetamides have demonstrated anticonvulsant efficacy in the MES and 6 Hz seizure models [2], the target compound can be employed as a structurally streamlined reference for baseline activity. It is suitable for initial broad‑spectrum seizure screening to determine whether the N‑acetyl‑phenylethyl‑piperazine core alone conveys any protective effect, providing a critical negative or positive control for more elaborated analogs.

Key Intermediate for Late‑Stage Diversification in Medicinal Chemistry

The free piperazine nitrogen in N-(4-(2-(piperazin-1-yl)ethyl)phenyl)acetamide allows for facile N‑alkylation, N‑arylation, or N‑acylation, making it a versatile building block for generating focused libraries of piperazine‑phenylethyl‑acetamide derivatives. This utility is supported by the broad range of substitution patterns explored in related patent and literature series aimed at optimizing CNS penetration and receptor selectivity [3].

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